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Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound characterized by its unique structural properties. It is a white crystalline solid with a molecular formula of CHClNO and a molecular weight of approximately 165.66 g/mol. This compound is notable for its hydroxyl group and an amine functional group, which contribute to its reactivity and potential biological activity. The compound is soluble in water, ethanol, and methanol, making it versatile for various applications in both research and industry .
These reactions highlight the compound's potential for further chemical modification and synthesis of derivatives.
Trans-2-(Aminomethyl)cyclohexanol hydrochloride exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as a:
These biological activities make trans-2-(Aminomethyl)cyclohexanol hydrochloride a subject of interest in medicinal chemistry .
The synthesis of trans-2-(Aminomethyl)cyclohexanol hydrochloride typically involves several steps:
Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing conditions for yield and purity .
Trans-2-(Aminomethyl)cyclohexanol hydrochloride has several applications across different fields:
Interaction studies involving trans-2-(Aminomethyl)cyclohexanol hydrochloride often focus on its binding affinity with various receptors and enzymes. Key findings include:
These interactions are crucial for understanding the pharmacodynamics of the compound and its therapeutic potential .
Several compounds share structural similarities with trans-2-(Aminomethyl)cyclohexanol hydrochloride. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| cis-2-Aminomethylcyclohexanol hydrochloride | CHClNO | Different stereochemistry affecting biological activity |
| trans-2-Aminocyclohexanol hydrochloride | CHClNO | Lacks the aminomethyl group; different pharmacological profile |
| trans-2-Methylamino-cyclohexanol hydrochloride | CHNO·HCl | Methyl substitution alters solubility and activity |
Trans-2-(Aminomethyl)cyclohexanol hydrochloride stands out due to its specific stereochemistry and functional groups that confer unique biological activities compared to these similar compounds .
This comprehensive overview highlights the significance of trans-2-(Aminomethyl)cyclohexanol hydrochloride in various scientific domains, paving the way for future research and applications.
The nitroaldol reaction, commonly known as the Henry reaction, represents a fundamental carbon-carbon bond forming methodology for constructing trans-2-(aminomethyl)cyclohexanol hydrochloride [1]. This base-catalyzed reaction involves the condensation of nitromethane with cyclohexaldehyde derivatives to form nitro aldol products, which subsequently undergo reduction to yield the desired amino alcohol structure [2].
The reaction mechanism proceeds through the formation of a nitronate anion intermediate, which undergoes nucleophilic attack on the carbonyl carbon of the aldehyde component [1]. Modern catalytic systems employ copper(II) triflate complexes in combination with triethylamine as the base, enabling the reaction to proceed under mild conditions at room temperature to 40°C [1]. The stereoselectivity of this transformation depends significantly on the choice of chiral ligands and reaction conditions, with reported enantiomeric excesses ranging from 70% to 95% when utilizing optimized chiral catalyst systems [1].
Recent advances in asymmetric Henry reactions have demonstrated the effectiveness of chiral bis(imidazoline) ligands derived from amino alcohols, which provide enhanced stereochemical control [1]. These catalytic systems tolerate a wide range of aldehydes and can operate under ambient conditions, making them particularly suitable for pharmaceutical applications where mild reaction conditions are preferred [1].
The direct amination of cyclohexene oxide represents a well-established synthetic route for accessing trans-2-(aminomethyl)cyclohexanol derivatives [4]. This methodology involves the nucleophilic ring-opening of cyclohexene oxide by various nitrogen nucleophiles, including ammonia, primary amines, and secondary amines [4].
The reaction typically requires elevated temperatures (250°C) and extended reaction times (6 hours) when conducted in autoclave systems . Under these conditions, the aminolysis proceeds through an S_N2-like mechanism, with the nucleophile attacking the less substituted carbon of the epoxide ring [5]. This regioselectivity ensures the formation of the desired trans-2-aminomethyl substitution pattern .
Industrial implementations of this methodology have demonstrated conversions exceeding 85% with good selectivity for the trans isomer . The process benefits from the commercial availability of cyclohexene oxide and the straightforward nature of the transformation, making it suitable for large-scale production . However, the harsh reaction conditions and energy requirements represent significant drawbacks from both economic and environmental perspectives .
Recent developments have focused on milder reaction conditions using aqueous media. The aminolysis of cyclohexene oxide by benzylamine in hot water has been shown to proceed efficiently at reduced temperatures, providing a more environmentally friendly alternative to traditional high-temperature processes [6]. This green chemistry approach achieves 92% yield of racemic trans-2-(benzylamino)cyclohexanol, which can be subsequently resolved into enantiopure forms [6].
Reduction-based methodologies encompass several strategic approaches for constructing the trans-2-(aminomethyl)cyclohexanol framework, including reductive amination, catalytic hydrogenation, and electrochemical reduction [7] [8] [9].
Reductive amination represents the most widely employed reduction-based approach, involving the condensation of cyclohexanone derivatives with appropriate amines followed by selective reduction of the resulting imine intermediates [7] [8]. This methodology utilizes reducing agents such as sodium cyanoborohydride (NaBH3CN), which selectively reduces imines in the presence of aldehydes and ketones [7]. The reaction typically proceeds under mildly acidic conditions (pH 4.5-7.0) at temperatures ranging from 25°C to 80°C [7].
The versatility of reductive amination allows for the introduction of various nitrogen substituents, making it particularly valuable for structure-activity relationship studies [7]. However, the stereoselectivity of this approach is generally poor, often requiring subsequent resolution or the use of chiral auxiliaries to obtain enantiopure products [7].
Catalytic asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral amino alcohols [8]. This methodology employs chiral phosphine ligands in combination with rhodium or iridium catalysts to achieve high enantioselectivities (>95% ee) in the reduction of prochiral imine substrates [8]. The reaction typically requires hydrogen pressures of 1-10 bar and can be conducted at ambient temperatures [8].
Recent advances in asymmetric hydrogenation have focused on the development of new chiral ligand systems, including phosphino-oxazolines and stereogenic phosphines, which provide enhanced catalytic activity and selectivity [8]. These systems have demonstrated particular effectiveness in the reduction of cyclic imines, making them well-suited for the synthesis of trans-2-(aminomethyl)cyclohexanol derivatives [8].
Electrochemical reductive amination represents an alternative approach that avoids the use of stoichiometric reducing agents [9]. This methodology employs lead or cadmium cathodes in aqueous electrolytic solutions at pH 11-12, achieving good yields of secondary amines from ketone precursors [9]. The electrochemical approach offers advantages in terms of atom economy and environmental sustainability, though it requires specialized equipment and careful control of reaction conditions [9].
The development of chiral catalysts for the enantioselective synthesis of trans-2-(aminomethyl)cyclohexanol hydrochloride has been driven by the increasing demand for optically pure pharmaceutical intermediates [8] [10]. These catalytic systems offer significant advantages over traditional resolution methods, including improved atom economy, reduced waste generation, and the ability to access both enantiomers through catalyst selection [8].
Chiral phosphine ligands represent the most extensively studied class of enantioselective catalysts for amino alcohol synthesis [8]. These ligands, when complexed with transition metals such as rhodium, iridium, or ruthenium, create asymmetric environments that enable highly selective transformations [8]. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand system, developed by Noyori, has demonstrated exceptional effectiveness in the asymmetric hydrogenation of prochiral imines, achieving enantioselectivities exceeding 99% in many cases [8].
More recent developments have focused on the design of modular chiral ligand systems that can be easily modified to optimize selectivity for specific substrates [8]. Phosphino-oxazoline ligands, for example, combine the coordinating ability of phosphine groups with the steric control provided by oxazoline substituents, resulting in highly effective catalysts for asymmetric hydrogenation [8].
The application of chiral organocatalysts has also shown significant promise in the synthesis of trans-2-(aminomethyl)cyclohexanol derivatives [10]. These small-molecule catalysts, often derived from naturally occurring amino acids or alkaloids, can effect highly enantioselective transformations under mild conditions without the need for transition metals [10]. Proline-derived organocatalysts, in particular, have demonstrated effectiveness in asymmetric aldol reactions and related transformations that can be employed in the construction of amino alcohol frameworks [10].
The resolution of racemic trans-2-(aminomethyl)cyclohexanol mixtures remains a practical and widely employed approach for obtaining enantiopure materials [11] [12]. This methodology involves the separation of enantiomers through the formation of diastereomeric derivatives, which can then be separated by conventional techniques such as crystallization or chromatography [11].
Mandelic acid has emerged as the resolving agent of choice for trans-2-aminocyclohexanol derivatives due to its commercial availability, ease of handling, and excellent resolving properties [11] [12]. The resolution process typically involves the sequential treatment of racemic amino alcohol with both (R)- and (S)-mandelic acid, allowing for the isolation of both enantiomers in high enantiomeric purity (>99% ee) [11] [12].
The resolution process begins with the formation of diastereomeric salts through acid-base neutralization between the amino alcohol and the chiral acid [11]. These salts exhibit different solubilities in various solvents, enabling their separation through selective crystallization [11]. The process is typically optimized by adjusting factors such as solvent choice, temperature, and concentration to maximize the efficiency of separation [11].
Recovery of the chiral resolving agent represents a critical aspect of the resolution process from both economic and environmental perspectives [11]. The mandelic acid can be recovered quantitatively through treatment of the separated diastereomeric salts with hydrochloric acid, followed by basification with sodium hydroxide to liberate the free amino alcohol [11]. This approach allows for the recycling of the resolving agent, making the process more economically viable for large-scale applications [11].
Recent improvements in resolution methodology have focused on the development of more efficient crystallization procedures and the use of alternative resolving agents [11]. These advances have resulted in improved yields, reduced processing times, and enhanced optical purity of the final products [11].
Asymmetric hydrolysis techniques represent a biocatalytic approach to the enantioselective synthesis of trans-2-(aminomethyl)cyclohexanol derivatives [13] [14]. These methodologies employ chiral hydrolases, such as lipases and esterases, to effect the selective hydrolysis of prochiral or racemic substrates, resulting in the formation of optically active products [13].
The application of asymmetric hydrolysis typically involves the use of amino acid ester substrates or epoxide intermediates that can be selectively processed by specific enzymes [13]. Lipases, in particular, have demonstrated remarkable selectivity in the hydrolysis of amino acid esters, providing access to enantiopure amino alcohols with high optical purity [13].
Recent developments in enzyme engineering have significantly expanded the substrate scope and improved the selectivity of hydrolytic enzymes [13]. Directed evolution techniques have been employed to create mutant enzymes with enhanced activity toward specific substrates, including cyclohexanol derivatives [13]. These engineered enzymes often exhibit improved stability, broader pH tolerance, and enhanced enantioselectivity compared to their wild-type counterparts [13].
The implementation of asymmetric hydrolysis in industrial settings has been facilitated by advances in enzyme immobilization and reactor design [13]. Immobilized enzymes offer advantages including improved stability, ease of separation, and the ability to operate in continuous flow systems [13]. These factors make enzymatic hydrolysis particularly attractive for large-scale production of enantiopure amino alcohols [13].
Batch process optimization for the industrial synthesis of trans-2-(aminomethyl)cyclohexanol hydrochloride focuses on maximizing yield, purity, and economic efficiency while minimizing processing time and waste generation [15] [16]. The optimization process involves systematic evaluation of key parameters including temperature, pressure, catalyst loading, reaction time, and raw material ratios [15].
Temperature control represents a critical factor in batch process optimization, as it directly affects reaction kinetics, selectivity, and catalyst stability [16]. For cyclohexanol synthesis via cyclohexane oxidation, optimal temperatures typically range from 150°C to 180°C, with cobalt and manganese catalysts providing the best balance of activity and selectivity [16]. Temperature profiling throughout the reaction cycle allows for precise control of the oxidation process, minimizing over-oxidation and side product formation [16].
Catalyst optimization involves the selection of appropriate metal systems and the determination of optimal loadings [16]. Cobalt-based catalysts, often in combination with manganese promoters, have shown superior performance in industrial cyclohexanol production [16]. The catalyst loading is typically optimized to achieve maximum turnover frequency while maintaining economic viability [16].
Process intensification techniques have been employed to improve the efficiency of batch operations [15]. These include the use of advanced mixing systems, optimized heat transfer, and integrated separation processes [15]. The implementation of real-time monitoring and control systems enables precise management of reaction parameters, resulting in improved product quality and reduced batch-to-batch variation [15].
Statistical process control methods are routinely employed to identify optimal operating conditions and monitor process performance [15]. Design of experiments (DoE) approaches allow for the systematic optimization of multiple variables simultaneously, reducing the time and resources required for process development [15].
Continuous flow manufacturing represents a paradigm shift in the production of trans-2-(aminomethyl)cyclohexanol hydrochloride, offering significant advantages in terms of process efficiency, product quality, and safety [17] [18]. The implementation of continuous flow systems requires careful consideration of reactor design, residence time distribution, heat and mass transfer, and process control [17].
Microreactor technology has emerged as a particularly promising approach for continuous flow synthesis of amino alcohols [18]. These systems offer precise control over reaction parameters, excellent heat and mass transfer characteristics, and reduced reaction times compared to traditional batch processes [18]. The high surface-to-volume ratio of microreactors enables efficient heat removal, allowing for the safe operation of highly exothermic reactions [18].
The design of continuous flow systems requires careful consideration of residence time distribution to ensure complete conversion while minimizing side reactions [17]. Plug flow reactors are often preferred for their narrow residence time distribution and predictable behavior [17]. The residence time is typically optimized based on reaction kinetics and desired conversion levels [17].
Heat management in continuous flow systems is critical for maintaining consistent product quality and preventing thermal degradation [17]. Advanced heat exchanger designs, including microchannel heat exchangers and plate-and-frame systems, provide efficient temperature control throughout the reaction zone [17]. The ability to operate at elevated temperatures with precise control enables the use of higher reaction rates and improved process efficiency [17].
Process control in continuous flow systems requires sophisticated monitoring and feedback systems to maintain steady-state operation [17]. Real-time analytical techniques, including online spectroscopy and chromatography, enable immediate detection of process deviations and automatic adjustment of operating parameters [17]. This level of control results in improved product consistency and reduced waste generation [17].
The implementation of green chemistry principles in the industrial synthesis of trans-2-(aminomethyl)cyclohexanol hydrochloride has become increasingly important due to environmental regulations and sustainability concerns [19] [20] [21]. These approaches focus on waste minimization, energy efficiency, and the use of renewable feedstocks [19] [20].
Biocatalytic synthesis represents one of the most promising green chemistry approaches for amino alcohol production [13] [21]. Enzymatic processes typically operate under mild conditions, use water as the reaction medium, and generate minimal waste products [13]. The development of robust enzymes through protein engineering has expanded the substrate scope and improved the economic viability of biocatalytic processes [13].
The use of renewable feedstocks has gained significant attention as a means of reducing the environmental impact of amino alcohol synthesis [19] [21]. Bio-based phenols derived from lignin, a waste product of the pulp and paper industry, can be converted to cyclohexanol derivatives using electrochemical processes [19]. This approach combines renewable feedstock utilization with energy-efficient synthetic methods [19].
Solvent-free synthesis represents another important green chemistry approach, eliminating the need for organic solvents and their associated environmental and safety concerns [20] [21]. Mechanochemical synthesis, employing ball milling techniques, has demonstrated effectiveness in the preparation of amino alcohols without the use of solvents [20]. These methods typically achieve high atom economy and generate minimal waste [20].
Aqueous media synthesis has emerged as a practical green chemistry approach for industrial amino alcohol production [22] [21]. The use of water as the reaction medium eliminates the need for organic solvents and enables the use of milder reaction conditions [22]. Recent developments have demonstrated the effectiveness of aqueous aminolysis reactions in the synthesis of trans-2-(aminomethyl)cyclohexanol derivatives [22].
The implementation of continuous flow processing in green chemistry applications offers additional advantages in terms of energy efficiency and waste reduction [17] [18]. The precise control available in continuous flow systems enables the optimization of reaction conditions to minimize side product formation and maximize atom economy [17]. The integration of separation processes with synthesis further reduces waste generation and improves overall process efficiency [17].
Process intensification techniques, including microwave-assisted synthesis and ultrasound-assisted reactions, have been employed to improve the energy efficiency of amino alcohol synthesis [23]. These methods typically result in reduced reaction times, improved yields, and lower energy consumption compared to conventional heating methods [23].
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